7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one
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Description
7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.311. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Spiro Compounds
7,7-Dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one is utilized in the synthesis of spiro compounds. For instance, N-Heterocycles react with Acetylenedicarboxylates and N-Alkylisatins to produce various spiro compounds in excellent yields, demonstrating its importance in organic synthesis (Yavari, Hossaini, Sabbaghan, & Ghazanfarpour-Darjani, 2007).
Magnetic Resonance Studies
This compound has also been a subject in proton magnetic resonance studies, particularly in understanding the stereochemistry of certain compounds. For example, the conformation of 4-aryl-1,6,7,11b-tetrahydro-[1,3]oxazino[4,3-a]isoquinoline was investigated using magnetic resonance, aiding in the conformational analysis of similar structures (Crabb & Mitchell, 1976).
Luminescent Properties and Photo-Induced Electron Transfer
Studies on luminescent properties and photo-induced electron transfer involve derivatives of this compound. These studies are significant for understanding the fluorescence quantum yields and charge separation energies, which are crucial in materials science and photophysics (Gan, Chen, Chang, & Tian, 2003).
Synthesis of Hydroquinoline and Pyrimido[4,5-b]Quinoline Derivatives
The compound is involved in the synthesis of new hydroquinoline and pyrimido[4,5-b]quinoline derivatives. These derivatives have various potential applications in medicinal chemistry and drug design (Ghoneim & Assy, 2015).
Conformational Analysis in Chemistry
Conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline and related derivatives is another significant application. This research aids in understanding the preferred conformations of these complex molecules, which is essential in drug design and development (Heydenreich, Koch, Szatmári, Fülöp, & Kleinpeter, 2008).
Cytotoxic Activity in Medicinal Chemistry
Research involving this compound derivatives has also delved into the synthesis and cytotoxic activity of certain derivatives, which is vital in the development of new anticancer drugs (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Properties
IUPAC Name |
7,7-dimethyl-2,3,6,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2)9-16-12(7-15-8-13(16)17)10-5-3-4-6-11(10)14/h3-6,12,15H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUPZSTRKOOFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(CNCC2=O)C3=CC=CC=C31)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.